molecular formula C12H12Cl2N3OP B591500 (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide CAS No. 1197953-49-3

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Cat. No.: B591500
CAS No.: 1197953-49-3
M. Wt: 316.122
InChI Key: XIKUAKVCJMVXCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves the reaction of (2-Aminophenyl)dimethylphosphine oxide with 2,4,5-Trichloropyrimidine . The reaction is carried out in the presence of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The mixture is heated to 60°C and stirred for 4 hours . The product is then isolated by filtration and purified using column chromatography to yield a pale yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and distillation.

Mechanism of Action

The mechanism of action of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its role as an intermediate in the synthesis of Brigatinib. Brigatinib functions as a potent inhibitor of ALK and c-ros oncogene 1 (ROS1) tyrosine kinases . By inhibiting these kinases, Brigatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .

Biological Activity

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide, with the CAS number 1197953-49-3, is a phosphine oxide derivative primarily recognized as an intermediate in the synthesis of the antitumor agent Brigatinib. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂Cl₂N₃OP, with a molecular weight of 316.12 g/mol. Its structure features a pyrimidine ring substituted with two chlorine atoms and an amino group linked to a phenyl ring, which suggests various potential biological interactions.

PropertyValue
Chemical FormulaC₁₂H₁₂Cl₂N₃OP
Molecular Weight316.12 g/mol
SynonymsAP26113 intermediates 1
IUPAC Name2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine
PubChem CID88853985

Antitumor Activity

Brigatinib has demonstrated significant efficacy in clinical settings, leading to its approval for use in patients who have not previously received ALK inhibitor therapy. The biological activity of this compound is closely tied to its role in enhancing the potency and selectivity of ALK inhibitors .

Case Studies

  • Brigatinib Efficacy : In clinical trials, Brigatinib showed improved outcomes in patients with NSCLC compared to previous therapies. This highlights the importance of this compound as a precursor that contributes to the therapeutic effectiveness of ALK inhibitors .
  • Synthesis and Reactivity Studies : Research has explored the reactivity of this compound in organic synthesis, particularly focusing on its ability to form novel pyrimidine derivatives. These derivatives may exhibit diverse biological activities beyond antitumor effects, including antimicrobial and anti-inflammatory properties .

Potential Applications

The compound's unique structure suggests several potential applications:

  • Anticancer Therapeutics : As a key intermediate in ALK inhibitor synthesis.
  • Synthetic Chemistry : In the development of new pharmaceuticals targeting various biological pathways.

Properties

IUPAC Name

2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKUAKVCJMVXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide in the development of novel cancer therapies?

A1: this compound serves as a crucial building block in the synthesis of 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []. This complex molecule has demonstrated potential as an ALK and EGFR modulator, which are promising targets for cancer treatment, particularly in non-small cell lung cancer (NSCLC) []. While the specific interactions and downstream effects of this compound are not detailed in the provided research, its presence in the final compound suggests its importance for the overall activity and efficacy. Further research is needed to fully elucidate its contribution to the binding affinity, selectivity, and pharmacological properties of the final drug candidate.

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